4-Ethynylthiazole-2-carbaldehyde
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Overview
Description
4-Ethynylthiazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H3NOS It features a thiazole ring substituted with an ethynyl group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylthiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with ethynyl bromide in the presence of a base can yield the desired product. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylthiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: 4-Ethynylthiazole-2-carboxylic acid.
Reduction: 4-Ethynylthiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynylthiazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethynylthiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Methylthiazole-2-carbaldehyde: Similar structure but with a methyl group instead of an ethynyl group.
4-Phenylthiazole-2-carbaldehyde: Contains a phenyl group at the 4-position.
2-Thiazolecarboxaldehyde: Lacks the substituent at the 4-position.
Uniqueness: 4-Ethynylthiazole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C6H3NOS |
---|---|
Molecular Weight |
137.16 g/mol |
IUPAC Name |
4-ethynyl-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-5-4-9-6(3-8)7-5/h1,3-4H |
InChI Key |
USIJRYJQSFSWSD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSC(=N1)C=O |
Origin of Product |
United States |
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